![molecular formula C12H19NS B471319 Butyl({[4-(methylsulfanyl)phenyl]methyl})amine CAS No. 774556-29-5](/img/structure/B471319.png)

Butyl({[4-(methylsulfanyl)phenyl]methyl})amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

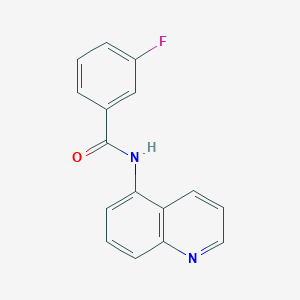

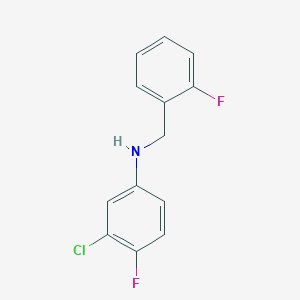

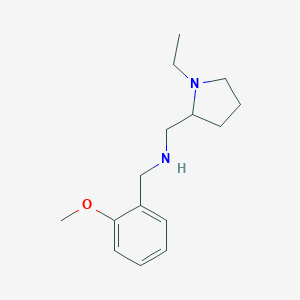

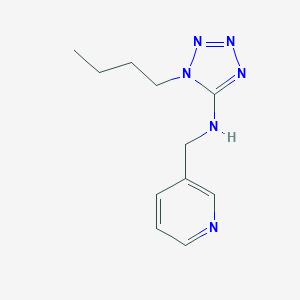

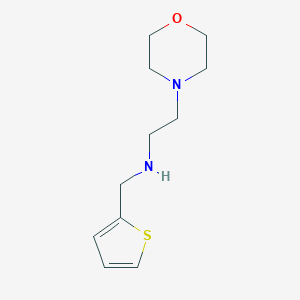

“Butyl({[4-(methylsulfanyl)phenyl]methyl})amine” is an organic compound with the molecular formula C12H19NS . It is also known by the English synonym "Benzenemethanamine, N-butyl-4-(methylthio)-" .

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involving alkyl groups include SN2 reactions of alkyl halides, ammonia, and other amines . Alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), is another method .Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 209.35 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current literature .Applications De Recherche Scientifique

2. Amine Exchange Reactions with Amino Acids A similar compound undergoes amine exchange reactions with amino acids like glycine and β-alanine, resulting in specific crystallized ion associates. These reactions are significant in the field of organic chemistry, demonstrating the versatile reactivity of such compounds (Min’yan’ et al., 2010).

3. Asymmetric Synthesis of Vinyl Sulfones Another related compound is involved in the asymmetric synthesis of γ-amino-functionalised vinyl sulfones, which are vital in the synthesis of cysteine protease inhibitors. This synthesis involves a complex process of amination and subsequent reactions, highlighting the compound's role in producing biologically significant molecules (Evans et al., 2022).

4. Intermediate in the Synthesis of Pharmaceuticals The compound 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, similar in structure, serves as an important intermediate in the synthesis of Repaglinide, a medication for diabetes. This highlights the utility of such compounds in pharmaceutical synthesis (Liu et al., 2011).

5. Application in Molecular Structure Studies Studies on compounds like 4-amino-3-butyl-1,2,4-triazole-5-thione, related to Butyl({[4-(methylsulfanyl)phenyl]methyl})amine, provide insights into the molecular structure, such as hydrogen-bonded dimers and intermolecular interactions. These studies are essential in understanding the chemical behavior and potential applications of similar compounds (Belcher & Squattrito, 2006).

Propriétés

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NS/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMRZUDIWMFTKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B471257.png)

amine](/img/structure/B471262.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)

![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)

![N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline](/img/structure/B471308.png)

![N-[(4-methylsulfanylphenyl)methyl]aniline](/img/structure/B471310.png)

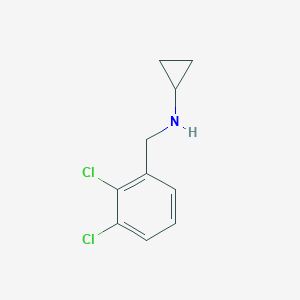

![Butyl[(2,3-dichlorophenyl)methyl]amine](/img/structure/B471312.png)

![1-{[4-(Methylsulfanyl)benzyl]amino}propan-2-ol](/img/structure/B471318.png)